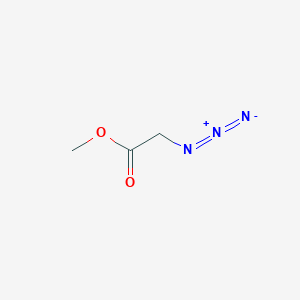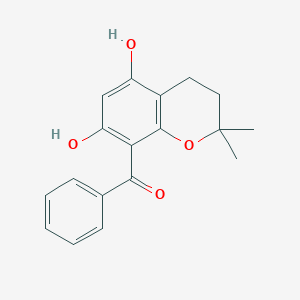
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves multi-step reactions with various starting materials. For instance, the synthesis of 6-Benzoyl-2,2-dimethyl-7-hydroxychroman, a compound with a similar structure, was achieved from resorcinol and 3-methylbut-2-enoic acid. The process included cyclization, Clemmensen reduction, and Fries' rearrangement, resulting in a 49.6% yield, which is considered suitable for industrial preparation due to the use of inexpensive raw materials, convenient operation, and high yield with low side reactions .
Molecular Structure Analysis
The molecular structure of compounds in the chroman family can be complex and diverse. For example, the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, although not the same compound, provides insight into the molecular structure of related chromans. X-ray crystallographic analysis revealed that the compound crystallizes in the space group P21/a, with two molecules in the asymmetrical unit that are nearly identical in conformation. The study highlighted the importance of steric hindrance in determining the conformation of the hydroxyl groups and the overall molecular geometry .
Chemical Reactions Analysis
The chemical reactions involving chroman derivatives can be intricate and are often influenced by the specific substituents present on the chroman core. For instance, the synthesis of a novel heteroannulated chromone derivative involved a DBU-catalyzed condensation reaction, demonstrating the reactivity of the chromone moiety under basic conditions. The product was characterized using various spectroscopic techniques, indicating the importance of careful analysis in understanding the outcomes of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives can be elucidated through computational and experimental methods. Density Functional Theory (DFT) calculations, for example, can be used to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges of such compounds. Additionally, the dipole moment, electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis can provide a comprehensive understanding of the physical and chemical properties. Experimental techniques, such as measuring electronic absorption spectra in different solvents, complement these computational studies and help in the assignment of observed bands .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research by Chafiq et al. (2020) explores the use of spirocyclopropane derivatives, related to the structure of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for protecting mild steel in HCl environments. These compounds have shown effective corrosion inhibition properties, primarily through physical and chemical adsorption processes. This work contributes to the field of green and environmentally friendly substances in chemistry and technology-related fields (Chafiq et al., 2020).
Synthetic Chemistry
Tsukayama (1977) and (1974) have conducted studies on the synthesis of Ripariochromene B and C using compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. These works provide insights into the synthetic pathways and methodologies involved in creating complex organic compounds (Tsukayama, 1977) (Tsukayama, 1974).
Material Science
Bhat and Venkataraman (1963) describe a novel method for synthesizing 2,2-dimethylchromanones, a category that includes 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Their research has implications for the development of new materials and chemical compounds (Bhat & Venkataraman, 1963).
Pharmacological Research
While your request excludes drug use and dosage, it's noteworthy that related compounds have been studied in pharmacology. Chen et al. (2008) explored benzoic acid derivatives and acetophenones in Melicope semecarpifolia, which include structures akin to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for their potential anti-inflammatory properties (Chen et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

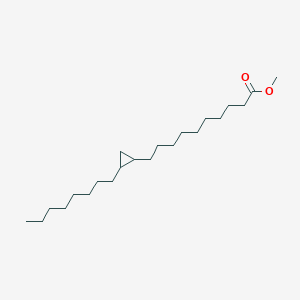
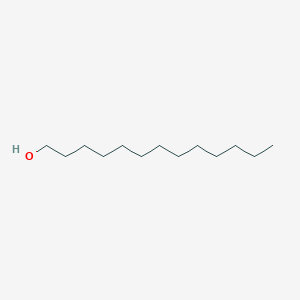
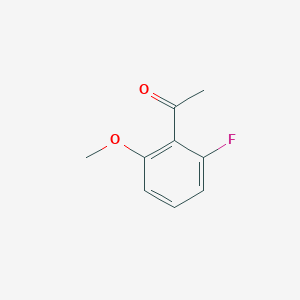
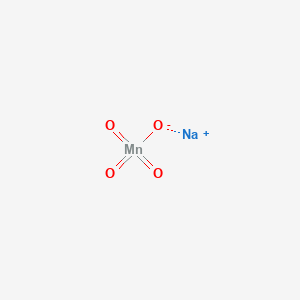
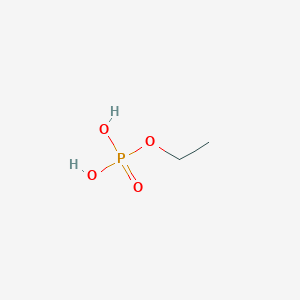
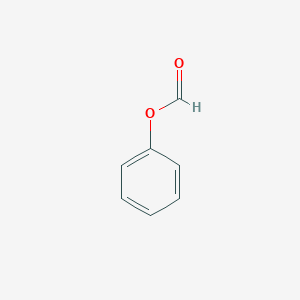
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
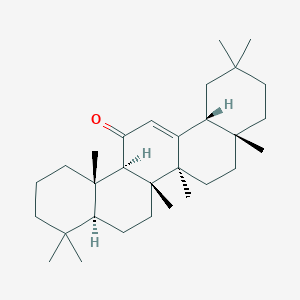
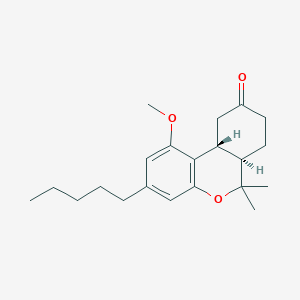
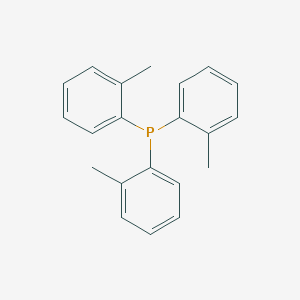
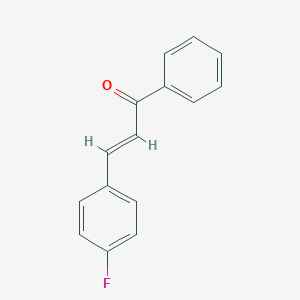
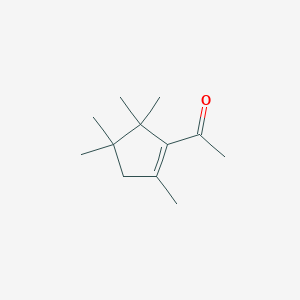
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
